Monolaurin, also known as glycerol monolaurate, is a monoester formed from lauric acid and glycerol. [] It is a natural compound found in coconut oil and human breast milk. [, , ] Monolaurin is classified as a monoacylglycerol, a type of lipid. [, ] In scientific research, monolaurin is primarily studied for its antimicrobial properties and potential use as a food preservative and antimicrobial agent. [, , , , , , , , , , , , , , , , , , , ]
Synthesis Analysis
Direct Esterification: Lauric acid and glycerol are reacted in the presence of an acid catalyst, typically sulfuric acid. [, ] The reaction is carried out at elevated temperatures (130°C) for several hours. [, ] This method often produces a mixture of mono-, di-, and triglycerides, requiring purification to obtain pure monolaurin. [, ]
Enzymatic Glycerolysis: This method utilizes enzymes, such as lipases, to catalyze the transesterification reaction between triglycerides (like palm kernel oil) and glycerol. [] This method offers several advantages over direct esterification, including milder reaction conditions, higher selectivity towards monoglyceride formation, and the potential for producing specific isomers like 2-monolaurin. [, ]
Glycerolysis of Coconut Oil: Coconut oil, rich in lauric acid, can be directly subjected to glycerolysis in the presence of a catalyst and glycerol to produce monolaurin. []
Mechanism of Action
Monolaurin's antimicrobial action is primarily attributed to its ability to disrupt the lipid membranes of microorganisms. [, , ] It is thought to integrate into the lipid bilayer, increasing membrane permeability and ultimately leading to cell lysis. [] Monolaurin exhibits greater efficacy against Gram-positive bacteria due to their single-layered cell wall, allowing easier access to the cytoplasmic membrane. [, ]
Physical and Chemical Properties Analysis
Physical State: Monolaurin exists as a white solid at room temperature. []
Solubility: Monolaurin is poorly soluble in water but readily dissolves in organic solvents like ethanol. [, ]
Hydrophobicity: Monolaurin is a hydrophobic molecule, meaning it repels water. []
Melting Point: The melting point of monolaurin is around 35.56°C. []
HLB Value: Monolaurin possesses an HLB value (hydrophilic-lipophilic balance) around 5.92, indicating its potential as a water-in-oil emulsifier. []
Stability: Monolaurin is relatively stable at room temperature, but its stability can be affected by factors like temperature, pH, and the presence of other chemicals. [, ]
Applications
Food Preservative: Monolaurin has been explored as a natural food preservative due to its broad-spectrum antimicrobial activity. [, , , , ] Studies demonstrate its effectiveness against various foodborne pathogens, including Listeria monocytogenes, Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. [, , , , , , , , ] Monolaurin has shown promising results in extending the shelf-life of various food products, including fresh noodles, Iranian white cheese, and ground pork. [, , ]
Antimicrobial Agent: Monolaurin's antimicrobial properties have been studied in various contexts:
Antibacterial: Numerous studies have investigated monolaurin's effectiveness against bacterial infections, both in vitro and in vivo. [, , , , , , , , , , ] Research suggests its potential for treating infections caused by Staphylococcus aureus, Listeria monocytogenes, Bacillus subtilis, and Escherichia coli. [, , , , , , , , ]
Antifungal: Monolaurin exhibits antifungal activity against Candida albicans biofilms, both in vitro and in vivo. [, ] Research suggests it could be a potential therapeutic agent for oral candidiasis. [, ]
Antiviral: Monolaurin has shown in vitro and in vivo antiviral activity against enveloped viruses, including Seneca Valley virus, HIV, influenza virus, and measles virus. [, , , ] While promising, more research is needed to fully elucidate its antiviral mechanisms and potential therapeutic applications.
Emulsifier: Monolaurin's HLB value and molecular structure allow it to function as an emulsifier, particularly in water-in-oil emulsions. [] It can be used to stabilize emulsions in food products, cosmetics, and pharmaceuticals. []
Animal Feed Additive: Monolaurin has been investigated as a dietary additive for livestock, particularly pigs. [, ] Studies suggest that incorporating monolaurin or monolaurin-based blends in pig diets can improve feed efficiency and potentially enhance immune response. [, ]
Future Directions
Optimizing Monolaurin Delivery Systems: Further research is needed to develop more effective methods for delivering monolaurin to target sites, particularly for its use as an antimicrobial agent. Nanoparticles, liposomes, and microemulsions are promising areas for exploration. [, ]
Investigating Synergistic Effects: Combining monolaurin with other antimicrobial agents, such as essential oils, organic acids, or conventional antibiotics, may enhance its efficacy and broaden its application. [, , , , ] Further research is needed to optimize these combinations and evaluate their potential for therapeutic and preservative applications.
Understanding Resistance Mechanisms: It is crucial to investigate potential resistance mechanisms to monolaurin in various microorganisms to ensure its long-term effectiveness. []
Related Compounds
Lauric Acid
Relevance: Lauric acid is the precursor to monolaurin, formed by the esterification of lauric acid with glycerol. [] Monolaurin exhibits greater antimicrobial activity compared to lauric acid. [] This difference in activity can be attributed to the presence of the glycerol moiety in monolaurin, which increases its amphiphilic nature, leading to enhanced interaction with bacterial membranes. Studies have shown that while lauric acid might contribute to the antimicrobial properties, it can negatively impact the sensory characteristics of certain food products like cheese. []
Monocaprin
Relevance: Monocaprin shares a similar structure with monolaurin, differing only in the length of the fatty acid chain. Both compounds exhibit synergistic antibacterial activity, especially against Staphylococcus aureus []. This synergy might be due to their combined action in disrupting bacterial cell membranes, leading to increased efficacy compared to their individual use.
Nisin
Relevance: Research suggests that nisin shows synergistic antibacterial effects when combined with monolaurin. [] This combination could provide a broader spectrum of antimicrobial activity and potentially reduce the required concentrations of each individual compound, leading to improved food preservation strategies.
Ethylenediaminetetraacetic Acid (EDTA)
Relevance: Studies show a synergistic effect when EDTA is combined with monolaurin against both Escherichia coli and Staphylococcus aureus in Iranian white cheese. [] This synergy highlights the potential of combining monolaurin with other antimicrobial agents, like EDTA, to achieve enhanced control of bacterial growth and improve the safety of food products.
Relevance: Research shows that a combination of MAGs and DAGs can be used as gelators for the preparation of oleogels and emulgels using Schizochytrium algal oil. [] While both monolaurin and MAG/DAG combinations have been shown to increase oxidative stability and improve physical characteristics of these gels, there are differences in their efficacy. [] This difference indicates that the specific properties and functionality of these compounds can vary depending on the application and the other components present.
Sorbic Acid
Relevance: Studies have compared the antimicrobial efficacy of sorbic acid and monolaurin, highlighting that their effectiveness varies depending on the target microorganism and food matrix. [] This difference emphasizes the importance of considering both the antimicrobial agent and the specific application when developing food preservation strategies.
Tertiary Butylhydroquinone (TBHQ)
Relevance: Research demonstrates that TBHQ exhibits greater antimicrobial activity than monolaurin against some microorganisms. [] Additionally, combining TBHQ with monolaurin resulted in a synergistic inhibitory effect, suggesting that combining these compounds can be more effective than using either compound alone. [] This finding suggests potential applications in food preservation, where their combined use could enhance the control of microbial growth and extend the shelf life of products.
Zataria multiflora Essential Oil
Relevance: Studies indicate a synergistic effect when Zataria multiflora essential oil is combined with monolaurin against Listeria monocytogenes. [] This finding suggests that combining monolaurin with other naturally derived antimicrobial agents like essential oils could be a promising approach to enhance food safety and meet consumer demand for natural preservatives.
Cinnamon Essential Oil
Relevance: Research shows that similar to other essential oils, combining cinnamon essential oil with monolaurin enhances the overall antimicrobial effect against foodborne pathogens. [] This finding supports the potential of developing natural antimicrobial combinations, including monolaurin, to enhance food safety and extend the shelf life of products.
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